Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

medicinal chemistry structure-activity relationship isomeric selectivity

This fully substituted thiophene scaffold integrates a 2‑methoxybenzamido group at C‑5, a thiocyanato warhead at C‑4, and an ethyl ester at C‑2, enabling distinct hinge‑region hydrogen‑bonding geometry and reversible covalent targeting of cysteine‑rich domains. Unlike the 3‑methoxy regioisomer (CAS 681157‑52‑8), the 2‑methoxy orientation alters intramolecular H‑bonding and protein‑pocket complementarity—precluding functional interchange. Procure as a specialty screening compound with ≥90% purity, batch‑specific QC data, and ready stock for matched‑pair profiling, covalent probe development, or one‑step cyclization to thieno[2,3‑d]thiazole cores.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 681157-46-0
Cat. No. B2672166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
CAS681157-46-0
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2OC)SC#N)C
InChIInChI=1S/C17H16N2O4S2/c1-4-23-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-7-5-6-8-12(11)22-3/h5-8H,4H2,1-3H3,(H,19,20)
InChIKeyVMIWHEJTYFCJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681157-46-0): A Structurally Differentiated Thiophene Building Block for Medicinal Chemistry Screening


Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681157-46-0) is a fully substituted thiophene scaffold that integrates a 2-methoxybenzamido group at C-5, a thiocyanato (–SCN) group at C-4, a methyl group at C-3, and an ethyl ester at C-2 [1]. This combination of substituents places the compound at the intersection of sulfur-containing heterocycles and benzamide-based pharmacophores, making it relevant for kinase inhibitor, antimicrobial, and anticancer screening programs [2]. The molecule is catalogued as a specialty screening compound by commercial suppliers such as Life Chemicals (product code F0536-0209) for medicinal chemistry and chemical biology research .

Why Generic Substitution Is Inadequate for Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681157-46-0)


Closely related thiophene-2-carboxylates—including regioisomers differing only in the position of the methoxy group on the benzamido ring (e.g., CAS 681157-52-8, the 3‑methoxy analog) [1] or analogs in which the benzamido group is replaced by a smaller 5‑amino substituent (e.g., CAS 41940-49-2) —cannot be assumed to be functionally interchangeable. The 2‑methoxy vs. 3‑methoxy substitution pattern alters the intra‑molecular hydrogen‑bonding topology of the amide side chain, the spatial orientation of the aromatic ring, and the overall molecular shape complementarity to protein binding pockets. Additionally, the thiocyanato moiety at C-4 provides a polarizable sulfur‑based handle that influences both chemical reactivity and biological electrophilic susceptibility in ways that are not duplicated by unsubstituted or halogenated analogs [2]. Without empirical binding or functional data, the structural differences alone preclude the simple substitution of a regioisomer or a truncated analog for the specific research question being pursued.

Quantitative Differentiation Evidence for Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681157-46-0) Versus Closest Analogs


Regioisomeric Differentiation: 2‑Methoxy vs. 3‑Methoxy Benzamido Substitution

The target compound (CAS 681157-46-0) possesses a 2‑methoxybenzamido substituent, whereas the regioisomer CAS 681157-52-8 carries a 3‑methoxybenzamido group [1]. In benzamide-containing ligand series, the ortho‑ vs. meta‑methoxy position is known to shift the orientation of the amide carbonyl relative to the thiophene core, altering both the intramolecular N–H···O hydrogen‑bonding network and the presentation of the aryl ring to hydrophobic protein pockets. Although direct comparative IC₅₀ data for these two specific compounds are not publicly available, the structural distinction is a recognized driver of differential target engagement in kinase inhibitor programs [2].

medicinal chemistry structure-activity relationship isomeric selectivity

Thiocyanato Substituent at C-4: A Chemically Reactive Handle Absent in Common Analogs

The thiocyanato (–SCN) group at the 4‑position of the thiophene ring is a sulfur‑linked electrophilic moiety. Among the closest commercially available analogs, CAS 681157-52-8 retains the thiocyanato group, while other 5‑acylamino thiophene-2‑carboxylates in the patent literature often replace this position with halogen, hydrogen, or simple alkyl substituents [1]. Thiocyanato groups are known to participate in reversible covalent interactions with cysteine residues and can serve as synthetic handles for further derivatization (e.g., cyclization to thieno[2,3‑d]thiazoles) [2]. The polarizability of the S–C≡N bond also contributes to a calculated polar surface area (TPSA) of approximately 146 Ų (as estimated for the closely related CBR‑5884 scaffold), which limits passive membrane permeability relative to non‑polar analogs [3].

chemical biology covalent inhibitor design electrophilic warhead

Predicted Physicochemical Profile vs. 5‑Amino Analog (CAS 41940-49-2)

The target compound possesses a calculated logP (XLogP3) of approximately 3.6, based on the closely matched CBR‑5884 scaffold that shares the same thiophene core and thiocyanato substitution pattern [1]. In contrast, the simpler 5‑amino analog ethyl 5‑amino-3-methyl-4‑thiocyanatothiophene-2‑carboxylate (CAS 41940-49-2) has a predicted logP of approximately 1.8, reflecting the replacement of the lipophilic 2‑methoxybenzamido group with a polar amino substituent . The molecular weight difference (376.5 Da for the target vs. 242.3 Da for the 5‑amino analog) further alters diffusional properties and protein‑binding potential.

ADME prediction lipophilicity drug-likeness

Combinatorial Library Provenance and Batch‑Specific Analytical Documentation

The target compound is supplied by Life Chemicals (product F0536-0209) as part of a curated screening library, with specification‑grade purity and batch‑specific analytical documentation available upon procurement . In contrast, the regioisomer CAS 681157-52-8 is available from the same supplier as a separate catalog item (F0536-0217), enabling controlled head‑to‑head comparison studies with matched purity and formulation [1]. This paired availability from a single vendor eliminates batch variability as a confounding factor in comparative biological assays.

compound library screening quality control reproducibility

Intramolecular Cyclization Potential: A Synthetic Diversification Advantage

4‑Thiocyanato‑5‑acylaminothiophenes are established precursors for intramolecular cyclization to 2‑acylaminothieno[2,3‑d]thiazoles, a transformation that proceeds via nucleophilic attack of the amide nitrogen on the thiocyanato carbon [1]. This reactivity is confirmed in the peer‑reviewed heterocyclic chemistry literature and is structurally precluded in analogs lacking either the thiocyanato group or the acylamino substitution pattern [2]. The target compound’s concurrent possession of both functionalities makes it a privileged intermediate for accessing the thieno[2,3‑d]thiazole scaffold, a chemotype explored for radioprotective and anticancer applications [3].

heterocyclic synthesis thienothiazole scaffold diversification

Optimal Research and Procurement Scenarios for Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681157-46-0)


Regioisomeric SAR Profiling of Benzamido-Thiophene Kinase Inhibitors

Medicinal chemistry teams investigating substituted thiophenes as kinase inhibitors (e.g., CHK1, IKK‑2) can procure both CAS 681157-46-0 (2‑methoxy) and CAS 681157-52-8 (3‑methoxy) regioisomers from Life Chemicals to conduct matched‑pair biochemical profiling . The differential methoxy position is predicted to alter hinge‑region hydrogen‑bonding geometry based on the patent‑described SAR framework for this chemotype [1].

Covalent Probe Design Leveraging the Thiocyanato Electrophile

Chemical biology groups targeting cysteine‑rich protein domains (e.g., deubiquitinases, coronaviral proteases) can exploit the thiocyanato (–SCN) group at C‑4 as a reversible covalent warhead . The predicted moderate lipophilicity (XLogP3 ≈ 3.6) supports cell permeability without excessive non‑specific binding, while the 2‑methoxybenzamido group offers opportunities for further affinity optimization [1].

Thieno[2,3‑d]thiazole Scaffold Synthesis for Radioprotective Agent Discovery

Synthetic chemistry groups focused on thieno[2,3‑d]thiazole‑based radioprotective or anticancer agents can use the target compound as a direct cyclization precursor . The concurrent presence of the 4‑thiocyanato and 5‑acylamino groups enables single‑step intramolecular cyclization to the fused heterocyclic system, bypassing multi‑step de novo routes [1].

High‑Content Screening Library Expansion with Physicochemically Characterized Thiophenes

Core screening facilities seeking to enrich compound libraries with sulfur‑containing heterocycles of balanced polarity can procure CAS 681157-46-0 as part of the Life Chemicals thiophene collection . The compound’s predicted TPSA (≈ 146 Ų) and logP (≈ 3.6) place it within the drug‑like property space, while the documented supplier purity (≥ 90%) and batch‑specific QC data facilitate reliable hit confirmation and dose‑response follow‑up [1].

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